2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dimethylamino group, a phenyl ring, and a hexahydrobenzochromene core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyranochromene derivatives, including 2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione, typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of phloroglucinol with various aldehydes under acidic or basic conditions to form the chromene core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted pyranochromenes .
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival . This leads to the induction of apoptosis and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Known for its anticancer properties.
8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one: Exhibits cytotoxic activity against tumor cell lines.
Uniqueness
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is unique due to its specific structural features, such as the dimethylamino group and the hexahydrobenzochromene core. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C25H25NO4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydroisochromeno[3,4-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H25NO4/c1-14-12-21-23(17-6-4-5-7-18(17)25(28)30-21)24-22(14)19(27)13-20(29-24)15-8-10-16(11-9-15)26(2)3/h8-12,20H,4-7,13H2,1-3H3 |
InChI Key |
DPSZDQXJKIOIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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